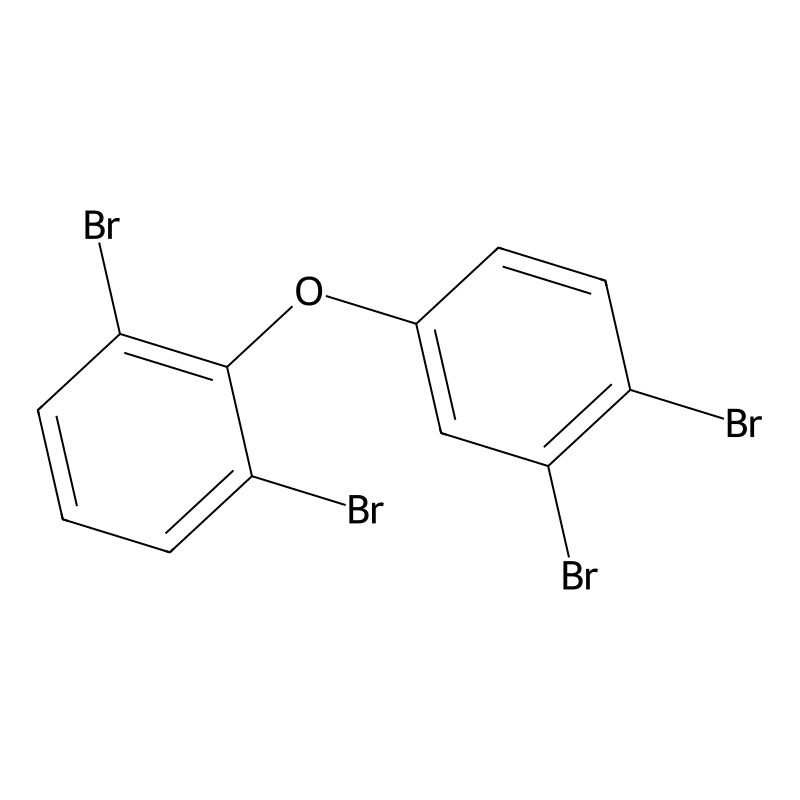2,3',4',6-Tetrabromodiphenyl ether

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Environmental Monitoring
Since BDE-71 was widely used in the past, it is still present in the environment. Researchers use BDE-71 as a target compound in environmental monitoring studies to assess the distribution and persistence of PBDEs in various ecosystems []. This helps us understand the long-term impact of these chemicals and track their potential movement through the food chain.
Understanding Physicochemical Properties
BDE-71 can be a model compound for studying the broader class of PBDEs. Scientists investigate its physical and chemical properties, such as solubility, stability, and partitioning behavior []. This knowledge is crucial for predicting the environmental fate and transport of PBDEs, allowing for a more comprehensive assessment of their environmental impact.
Toxicological Studies
Although the use of BDE-71 has been restricted, there is ongoing research into its potential health effects. In controlled laboratory studies, scientists use BDE-71 to examine its toxicological properties, including its effects on the endocrine system, neurodevelopment, and carcinogenicity. This research is essential for understanding the potential human health risks associated with exposure to PBDEs.
Development of Analytical Methods
Since BDE-71 is a persistent environmental contaminant, there is a need for sensitive and accurate methods to detect and quantify it in environmental and biological samples. Researchers develop and refine analytical techniques specifically for BDE-71, which can then be applied to other PBDEs as well. This ensures reliable monitoring and risk assessment of PBDEs in the environment.
2,3',4',6-Tetrabromodiphenyl ether is a brominated flame retardant classified under the family of polybrominated diphenyl ethers. Its chemical formula is , with a molecular weight of approximately 485.79 g/mol. This compound consists of two phenyl rings connected by an ether linkage, with four bromine atoms substituted at the 2, 3, 4, and 6 positions on the aromatic rings. Due to its structure, it exhibits significant hydrophobic properties, making it persistent in the environment and potentially bioaccumulative in living organisms .
The chemical behavior of 2,3',4',6-Tetrabromodiphenyl ether includes various reactions typical of brominated compounds. It can undergo hydrolysis, photodegradation, and reductive debromination under specific conditions. For instance, photocatalytic degradation has been studied as a method to break down this compound in environmental contexts, utilizing titanium dioxide as a catalyst under UV light . The bromine atoms can also be replaced through nucleophilic substitution reactions, which are significant for its degradation pathways in biological and environmental systems .
Research indicates that 2,3',4',6-Tetrabromodiphenyl ether exhibits endocrine-disrupting properties and potential neurotoxic effects. It has been shown to interfere with thyroid hormone signaling pathways and may affect reproductive health in various organisms . Additionally, studies have highlighted its persistence in biological systems, raising concerns about its accumulation and long-term effects on wildlife and human health .
The synthesis of 2,3',4',6-Tetrabromodiphenyl ether typically involves the bromination of diphenyl ether using bromine or brominating agents under controlled conditions. The process often requires careful monitoring of reaction parameters such as temperature and bromine concentration to achieve the desired degree of bromination without excessive by-products. Methods may include:
- Direct bromination: Involves the reaction of diphenyl ether with bromine in a solvent at elevated temperatures.
- Stepwise bromination: Gradual addition of bromine to control the extent of substitution on the aromatic rings .
Studies on the interactions of 2,3',4',6-Tetrabromodiphenyl ether with other compounds have shown that it can form complexes with heavy metals and organic pollutants. These interactions may influence its bioavailability and toxicity profiles. Furthermore, research into its interactions with biological systems has revealed potential synergistic effects when combined with other environmental contaminants, which may exacerbate its toxicological impacts .
Several compounds share structural similarities with 2,3',4',6-Tetrabromodiphenyl ether. Below is a comparison highlighting their unique features:
| Compound Name | Chemical Formula | Number of Bromines | Unique Features |
|---|---|---|---|
| 2,2',4,4'-Tetrabromodiphenyl ether | C12H6Br4O | 4 | Commonly used; significant environmental persistence |
| 2,3',4-Tribromodiphenyl ether | C12H9Br3O | 3 | Lower toxicity; less persistent than tetrabrominated forms |
| Decabromodiphenyl ether | C12Br10O | 10 | Highly effective flame retardant; significant bioaccumulation risk |
| 2,2',4'-Tribromodiphenyl ether | C12H8Br3O | 3 | Used in similar applications but less toxic than tetrabrominated variants |
The uniqueness of 2,3',4',6-Tetrabromodiphenyl ether lies in its specific arrangement of bromine substituents which influences both its chemical reactivity and biological interactions compared to other similar compounds. Its distinct profile contributes to ongoing research into safer alternatives for flame retardants due to environmental and health concerns associated with brominated compounds .
XLogP3
UNII
GHS Hazard Statements
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Environmental Hazard








